molecular formula C14H17IO2S B14249685 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol CAS No. 318472-93-4

1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol

Cat. No.: B14249685
CAS No.: 318472-93-4
M. Wt: 376.25 g/mol
InChI Key: RPURLXGOKMKMFO-UHFFFAOYSA-N
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Description

1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol is a complex organic compound with the molecular formula C14H17IO2S. This compound is characterized by the presence of a benzenesulfinyl group, an iodoethenyl group, and a cyclohexanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced through the reaction of benzene with sulfur dioxide and a suitable oxidizing agent.

    Introduction of the Iodoethenyl Group: The iodoethenyl group can be introduced via the reaction of an alkyne with iodine in the presence of a catalyst.

    Cyclohexanol Formation: The cyclohexanol moiety can be synthesized through the hydrogenation of cyclohexanone.

These steps are followed by coupling reactions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and substituted cyclohexanols .

Scientific Research Applications

1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with enzymes and proteins, leading to the modulation of their activity. The iodoethenyl group can undergo substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Benzenesulfinyl)-1-bromoethenyl]cyclohexan-1-ol
  • 1-[2-(Benzenesulfinyl)-1-chloroethenyl]cyclohexan-1-ol
  • 1-[2-(Benzenesulfinyl)-1-fluoroethenyl]cyclohexan-1-ol

Uniqueness

1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for chemical modifications and applications .

Properties

CAS No.

318472-93-4

Molecular Formula

C14H17IO2S

Molecular Weight

376.25 g/mol

IUPAC Name

1-[2-(benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol

InChI

InChI=1S/C14H17IO2S/c15-13(14(16)9-5-2-6-10-14)11-18(17)12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2

InChI Key

RPURLXGOKMKMFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=CS(=O)C2=CC=CC=C2)I)O

Origin of Product

United States

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